

Introduction: The Critical Role of Solubility for a Key Thiazole Intermediate

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Compound of Interest

Compound Name: (2-Chloro-5-methylthiazol-4-yl)methanol

Cat. No.: B11926220

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(2-Chloro-5-methylthiazol-4-yl)methanol is a heterocyclic compound featuring a substituted thiazole ring. Thiazole and its derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, appearing in numerous approved drugs and active compounds.[1][2] The specific functional groups of this molecule—a chloro group at position 2, a methyl group at position 5, and a hydroxymethyl (methanol) group at position 4—dictate its physicochemical properties, including its solubility.

Understanding the solubility of this intermediate is paramount for:

- **Reaction Condition Optimization:** Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which can significantly impact reaction rates and yields.[3]
- **Purification Processes:** Crystallization and recrystallization, common methods for purifying chemical intermediates, are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
- **Formulation Development:** For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in relevant media is a key determinant of bioavailability.[4]
- **Analytical Method Development:** Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

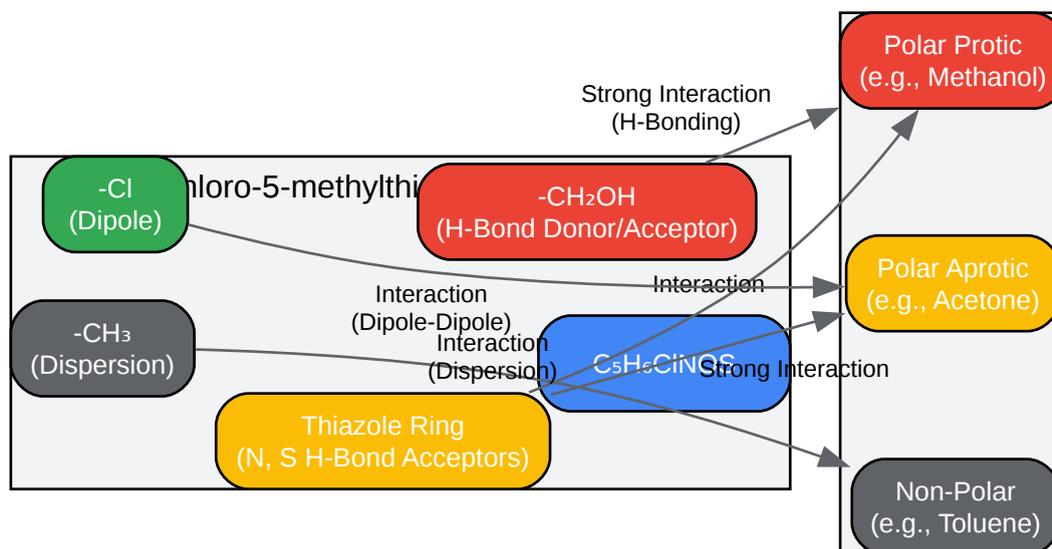
This guide will navigate the theoretical underpinnings of solubility, introduce predictive models, and provide detailed experimental protocols to systematically characterize the solubility profile of **(2-Chloro-5-methylthiazol-4-yl)methanol**.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.^[5] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The structure of **(2-Chloro-5-methylthiazol-4-yl)methanol** offers several clues to its expected solubility behavior.

- **Polarity and Hydrogen Bonding:** The presence of the hydroxymethyl group (-CH₂OH) is the most significant contributor to the molecule's polarity. This group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atom). The nitrogen and sulfur atoms in the thiazole ring also have lone pairs of electrons and can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).^{[6][7]}
- **Dipole-Dipole Interactions:** The chloro-substituted thiazole ring possesses a dipole moment, contributing to potential interactions with polar solvents.
- **Dispersion Forces:** The entire molecule, including the non-polar methyl group and the thiazole ring itself, will exhibit van der Waals dispersion forces, allowing for some solubility in less polar solvents (e.g., toluene, hexane), though this is expected to be limited compared to its solubility in polar solvents.

The interplay of these forces determines the overall solubility. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions for dissolution to be favorable.^{[8][9]}



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Caption: Intermolecular interactions of **(2-Chloro-5-methylthiazol-4-yl)methanol** with different solvent classes.

Predictive Models: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a powerful quantitative framework.^[10] HSP deconstructs the total cohesive energy of a substance into three components:

- δD : Energy from dispersion forces.
- δP : Energy from polar (dipole-dipole) forces.
- δH : Energy from hydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters, plotting it as a point in a 3D "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.^[11] The distance (R_a) between a solute (1) and a solvent (2) in Hansen space is calculated as:

$$R_a = \sqrt{4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2}$$

A "solubility sphere" with a given radius (R_0) is defined for the solute. Solvents that fall within this sphere (i.e., $R_a < R_0$) are predicted to be good solvents, while those outside are poor solvents.

While the specific HSP values for **(2-Chloro-5-methylthiazol-4-yl)methanol** are not readily available in public literature, they can be estimated using group contribution methods available in software packages or determined experimentally by testing the solubility in a range of well-characterized solvents.^[12]^[13] This predictive tool is invaluable for pre-screening solvents, reducing the experimental burden.

Experimental Determination of Solubility: Protocols and Best Practices

Reliable, reproducible experimental data is the gold standard. The choice of method depends on the required accuracy, throughput, and available amount of the compound.

The Shake-Flask Method (Equilibrium Solubility)

This method is considered the benchmark for determining thermodynamic equilibrium solubility.^[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

- **Preparation:** Add an excess amount of solid **(2-Chloro-5-methylthiazol-4-yl)methanol** to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
- **Equilibration:** Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure the dissolution process reaches equilibrium.
- **Phase Separation:** Cease agitation and allow the undissolved solid to settle. A centrifugation step is highly recommended to pellet the excess solid.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Filtration of the supernatant through a low-binding filter (e.g., PTFE) can provide an additional layer of certainty.

- **Quantification:** Analyze the concentration of the dissolved compound in the sampled supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
- **Calculation:** Convert the measured concentration into the desired units (e.g., mg/mL, mol/L).

Causality and Trustworthiness: The long equilibration time ensures that the measurement reflects the true thermodynamic solubility, not a transient kinetic state. Using a validated, stability-indicating analytical method ensures that the measured concentration corresponds to the intact compound and not degradation products.

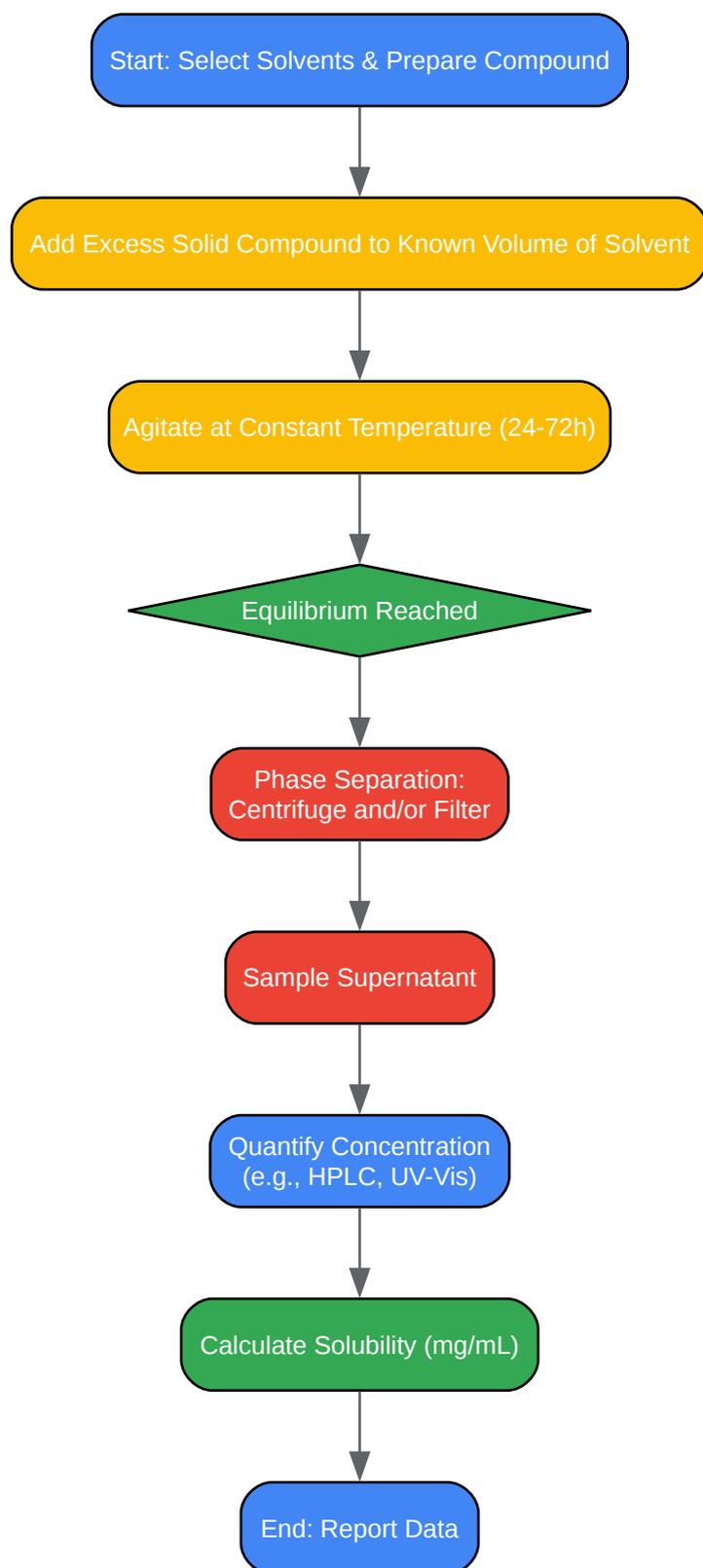
High-Throughput Solubility Assays (Kinetic Solubility)

In early-stage research where compound availability is limited and many solvents need to be screened, high-throughput methods are employed. These typically measure "kinetic solubility," which is the concentration at which a compound, added from a concentrated stock solution (often in DMSO), begins to precipitate in the test solvent.

Protocol (Example using Nephelometry):

- **Stock Solution:** Prepare a high-concentration stock solution of **(2-Chloro-5-methylthiazol-4-yl)methanol** in a strong organic solvent like DMSO.
- **Assay Plate Preparation:** Dispense the selected organic solvents into the wells of a microplate.
- **Compound Addition:** Use a liquid handling robot to add small, increasing amounts of the DMSO stock solution to the solvent wells, inducing precipitation.
- **Detection:** Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which turbidity significantly increases above the baseline is determined as the kinetic solubility.

Expertise and Insights: While rapid, this method can be influenced by the DMSO concentration and the rate of addition. The results may reflect a supersaturated state and can differ from thermodynamic solubility. It is an excellent tool for rank-ordering solvents but should be followed up with equilibrium methods for key solvents.



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Data Summary and Expected Trends

While specific quantitative data for **(2-Chloro-5-methylthiazol-4-yl)methanol** is not publicly available, a qualitative solubility profile can be predicted based on its structural features. Researchers should use the protocols above to generate their own data, which can be summarized as shown below.

Table 1: Predicted and Experimental Solubility of **(2-Chloro-5-methylthiazol-4-yl)methanol**

Solvent Class	Example Solvent	Key Solvent-Solute Interaction	Predicted Solubility	Experimental Solubility (mg/mL at 25°C)
Polar Protic	Methanol	Hydrogen Bonding	High	[To be determined by experiment]
Ethanol	Hydrogen Bonding	High	[To be determined by experiment]	
Isopropanol	Hydrogen Bonding	Moderate	[To be determined by experiment]	
Polar Aprotic	Acetone	Dipole-Dipole, H-Bond Acceptor	High	[To be determined by experiment]
Acetonitrile	Dipole-Dipole, H-Bond Acceptor	Moderate	[To be determined by experiment]	
Dimethyl Sulfoxide (DMSO)	Dipole-Dipole, H-Bond Acceptor	Very High	[To be determined by experiment]	
Non-Polar	Toluene	Dispersion Forces	Low	[To be determined by experiment]
Hexane	Dispersion Forces	Very Low	[To be determined by experiment]	
Chlorinated	Dichloromethane	Dipole-Dipole, Dispersion	Moderate-Low	[To be determined by experiment]

It is also critical to consider the effect of temperature. For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for key solvent systems, as it is crucial for designing crystallization processes.

Conclusion

The solubility of **(2-Chloro-5-methylthiazol-4-yl)methanol** is a critical parameter that influences its synthesis, purification, and application. While pre-existing data is scarce, a thorough understanding of its molecular structure allows for strong qualitative predictions. This guide provides the theoretical foundation and robust, validated experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By combining predictive models like Hansen Solubility Parameters with benchmark experimental techniques such as the shake-flask method, scientists can efficiently screen for optimal solvents, streamline process development, and accelerate their research and development timelines.

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